Apocarotenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMMVLFMMAQXHZ-DOKBYWHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883251 | |
| Record name | Apocarotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-26-2, 12676-20-9 | |
| Record name | β-Apo-8′-carotenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apocarotenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Apocarotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apocarotenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8'-apo-β-caroten-8'-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOCAROTENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22N3E2U32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence
Apocarotenal (B190595) is found naturally in various plants, fruits, and vegetables. Notable sources include spinach and citrus fruits such as oranges and tangerines. wikipedia.orgdivisnutra.comsensientfoodcolors.comatamanchemicals.comijrrjournal.comaltratene.comarditairko.lt It has also been reported in Capsicum annuum, Dracaena draco, and Palisota barteri. nih.govatamanchemicals.com Apocarotenoids, including this compound, are present in carotenoid-rich foods and can be directly absorbed from the diet. nih.gov Quantities of β-apo-8'-carotenal, along with other apocarotenoids, have been detected in foods like cantaloupe and orange-fleshed honeydew melons, present at approximately 1.5% of the beta-carotene (B85742) content. nih.gov
Biological Functions and Physiological Roles of Apocarotenal
Studies on its Biological Effects
Studies have explored the effects of apocarotenoids, including apocarotenal (B190595), on cellular processes. Some apocarotenoids have been shown to inhibit the proliferation of certain cancer cells in vitro. nih.govnih.gov For example, they have demonstrated inhibitory effects on breast tumor cells and human leukemia cell line HL-60. nih.gov Additionally, beta-apocarotenoids have been shown to upregulate the gene expression of adipocyte markers during the differentiation of 3T3-L1 cells. nih.gov
Research also suggests a potential association between this compound intake and cognitive function, although further investigation is needed to establish a causal relationship. smolecule.com
Potential Applications
This compound is used in the food, pharmaceutical, and cosmetic industries. wikipedia.orgatamanchemicals.comarditairko.lt Its orange to orange-red color makes it valuable as a colorant. wikipedia.orgatamanchemicals.comsensientfoodcolors.comarditairko.lt It is approved as a food additive (E number 160e) in various regions. wikipedia.orgatamanchemicals.comsensientfoodcolors.comijrrjournal.com
This compound is predominantly used as a colorant in food and pharmaceutical preparations. caymanchem.comarditairko.lt It can be formulated as suspensions in edible oil, emulsions, and water-dispersible powders for use in various food products like dairy, confectionery, ice cream, bakery, savory items, sauces, and beverages. fao.orgatamanchemicals.comarditairko.lt
Identification and Analysis Methods
The analysis and identification of this compound and other carotenoids and apocarotenoids typically involve chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method used for the separation and analysis of carotenoids and their degradation products, including apocarotenals. nih.govuni-graz.at HPLC coupled with diode-array detection (HPLC-DAD) or mass spectrometry (HPLC-MS/MS) allows for the identification and quantification of these compounds. nih.govcreative-proteomics.comresearchgate.net
Spectrophotometry can also be used for the assay of this compound, determining absorbance at specific wavelengths (e.g., 461 nm and 488 nm) to assess purity and content. fao.org
Sample preparation methods, including extraction, are crucial for accurate analysis due to the instability and hydrophobicity of carotenoids and apocarotenoids. nih.gov Measures are taken during preparation, extraction, and analysis to prevent artificial degradation. nih.gov
Summary
This compound (trans-β-apo-8'-carotenal) is an apocarotenoid found in various natural sources like citrus fruits and spinach. Chemically, it is a C₃₀H₄₀O compound with a characteristic orange to orange-red color. It is formed from the oxidative cleavage of carotenoids, particularly beta-carotene (B85742), through enzymatic and non-enzymatic pathways. In biological systems, this compound can serve as a precursor to vitamin A with lower activity than beta-carotene. Research indicates that apocarotenoids possess biological activities, potentially modulating gene expression and acting as antagonists for certain nuclear receptors. This compound is utilized commercially as a colorant in the food, pharmaceutical, and cosmetic industries. Analytical techniques, primarily HPLC with various detection methods, are employed for its identification and quantification.
Synthesis
Apocarotenal (B190595) can be synthesized through several methods, including enzymatic, chemical, and biotechnological approaches. smolecule.com
Research Methodologies and Analytical Approaches
Spectroscopic Techniques for Characterization
Spectroscopic methods play a vital role in the structural characterization and identification of apocarotenal (B190595). Techniques such as UV-Visible (UV-Vis) spectroscopy are fundamental for detecting carotenoids and apocarotenoids due to their characteristic light absorption properties arising from their conjugated double bond systems. UV-Vis spectra provide information about the chromophore length and can be used for quantitative determination based on absorbance at specific wavelengths. washington.edunih.govpsu.edu For instance, the concentration of this compound can be spectrophotometrically determined using its molar extinction coefficient at a specific wavelength, such as 425 nm. nih.gov
Raman spectroscopy is another powerful tool used to study the vibrational modes of this compound, particularly the C=C and C=O stretching vibrations. washington.eduresearchgate.net Transient two-dimensional exchange infrared spectroscopy (T2D-IR-EXSY) and femtosecond stimulated Raman spectroscopy (FSRS) have been combined to identify the contribution of C=C and C=O modes in the excited state vibrational spectra of this compound, confirming assignments based on quantum chemical calculations. researchgate.net These techniques provide insights into the structural and electronic changes occurring in photoexcited this compound molecules. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy can also be employed to confirm the presence of specific functional groups in this compound and its derivatives. researchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its concentration. Given the lipophilic nature and structural diversity of apocarotenoids, liquid chromatography methods are predominantly used. researchgate.netkaust.edu.sa
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound in various samples, including food matrices and biological samples. nih.govresearchgate.netnih.govajol.info Reverse-phase HPLC, often coupled with a diode array detector (DAD) or UV/Vis spectrophotometry, is commonly employed. nih.govresearchgate.netnih.govajol.infonih.govnih.govresearchgate.net The DAD allows for the acquisition of online UV-Vis spectra, aiding in the identification of separated compounds by comparing their spectra and retention times to those of authentic standards. nih.govnih.govobs-vlfr.fr
HPLC methods for this compound analysis involve specific column types, such as C18 or C30 columns, and optimized mobile phases, typically mixtures of organic solvents like acetonitrile, methanol (B129727), and tert-butyl methyl ether, often with water. nih.govnih.govajol.inforesearchgate.net Gradient elution is frequently used to achieve optimal separation of this compound from other carotenoids and sample components. nih.govnih.gov Internal standards, such as β-apo-8'-carotenal itself or other apocarotenoids, can be used for accurate quantification. nih.govajol.infoobs-vlfr.fr
HPLC analysis has been used to identify and quantify various apocarotenals, including β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, β-apo-14'-carotenal, and β-apo-15-carotenal, in different matrices such as melons, pumpkin, sweet potato, and yellow squash. nih.gov
Interactive Table 1: HPLC Separation of β-Apocarotenoids in Melons nih.gov
| Compound | Approximate % of β-Carotene |
| β-apo-8′-carotenal | 1.5 |
| β-apo-10′-carotenal | 1.5 |
| β-apo-12′-carotenal | 1.5 |
| β-apo-14′-carotenal | 1.5 |
| β-apo-13-carotenone | 1.5 |
HPLC-DAD analysis has also been used to study the uptake and metabolism of β-apo-8'-carotenal and β-apo-10'-carotenal in Caco-2 cells, monitoring the disappearance of the parent compounds and the formation of metabolites over time. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS techniques provide enhanced sensitivity and specificity for the identification and quantification of this compound and its metabolites by coupling the separation power of LC with the mass analysis capabilities of MS. researchgate.netresearchgate.netkaust.edu.saresearchgate.netnih.govnih.govcreative-proteomics.comresearchgate.netuab.edu This hyphenated technique is particularly valuable for analyzing complex biological samples and identifying unknown metabolites. nih.govnih.govnih.govuab.edu
Various LC-MS setups are utilized, including HPLC-MS, UHPLC-MS, and LC-MS/MS (tandem mass spectrometry). researchgate.netkaust.edu.sanih.govnih.govresearchgate.netnih.govnih.govcreative-proteomics.comuab.edu Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for carotenoids and apocarotenoids in LC-MS. nih.govnih.govuab.edu High-resolution MS, such as quadrupole-Orbitrap (Q-Orbitrap) mass spectrometry, allows for accurate mass determination, which is crucial for identifying known and unknown apocarotenoids. kaust.edu.saresearchgate.netnih.gov
LC-MS/MS provides structural information through fragmentation patterns, enabling the unambiguous identification of this compound and its metabolites. nih.govnih.govuab.edu This approach has been used to identify metabolites of apocarotenals in Caco-2 cells, such as β-apo-8'-carotenoic acid and 5,6-epoxy-β-apo-8'-carotenol. nih.govresearchgate.netnih.gov LC-MS methods have also been developed for the qualitative and quantitative profiling of a wide range of plant apocarotenoids, including volatile and non-volatile compounds. researchgate.netnih.gov
Interactive Table 2: Metabolites of β-apo-8′-carotenal in Caco-2 Cells Identified by UHPLC-MS nih.gov
| Metabolite | Mass Difference from β-apo-8′-carotenal | Identification |
| Compound X (Major) | +16 | β-apo-8′-carotenoic acid |
| Compound Y (Minor) | +18 | 5,6-epoxy-β-apo-8′-carotenol |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is primarily used for the analysis of volatile apocarotenoids. researchgate.netresearchgate.netnih.govanu.edu.au While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is valuable for studying volatile cleavage products derived from carotenoids. researchgate.netnih.gov Sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often coupled with GC-MS for the analysis of volatile apocarotenoids in plant matrices. researchgate.netresearchgate.netnih.govanu.edu.au
GC-MS has been applied to analyze volatile apocarotenoid profiles in plants and to identify products formed from the enzymatic cleavage of apocarotenals. researchgate.netanu.edu.au Although GC-MS is more suitable for smaller, more volatile compounds, it complements LC-MS in providing a comprehensive profile of carotenoid cleavage products. researchgate.net
In Vitro Cellular Models
In vitro cellular models are widely used to investigate the cellular uptake, metabolism, and transport of this compound. These models provide a controlled environment to study the interactions of this compound with biological systems at the cellular level.
Caco-2 Cells for Absorption and Metabolism Studies
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption and metabolism of nutrients and other compounds, including carotenoids and apocarotenoids. nih.govresearchgate.netnih.govresearchgate.netrsc.org When cultured on permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with morphological and functional characteristics similar to those of the small intestine, including the formation of a brush border and tight junctions. nih.govresearchgate.net
Caco-2 cells are used to assess the apical uptake (from the intestinal lumen side) and metabolism of apocarotenoids. nih.govresearchgate.netnih.gov Studies using Caco-2 cells have shown rapid uptake of β-apo-8'-carotenal and β-apo-10'-carotenal. nih.govresearchgate.netnih.gov Following uptake, these apocarotenals undergo significant intracellular metabolism. nih.govresearchgate.netnih.govresearchgate.net For example, β-apo-8'-carotenal is extensively converted to β-apo-8'-carotenoic acid and, to a lesser extent, 5,6-epoxy-β-apo-8'-carotenol in Caco-2 cells. nih.govresearchgate.netnih.gov β-apo-10'-carotenal is metabolized to 5,6-epoxy-β-apo-10'-carotenol and likely a dihydro-β-apo-10'-carotenol. nih.govresearchgate.netnih.gov These findings suggest that dietary apocarotenals are significantly metabolized within intestinal cells, similar to the metabolism of retinal. nih.gov
Interactive Table 3: Uptake and Metabolism of β-Apocarotenoids in Caco-2 Cells nih.govresearchgate.netnih.gov
| Apocarotenoid | Uptake Rate | Major Metabolite(s) |
| β-apo-8′-carotenal | Rapid | β-apo-8′-carotenoic acid, 5,6-epoxy-β-apo-8′-carotenol |
| β-apo-10′-carotenal | Rapid | 5,6-epoxy-β-apo-10′-carotenol, likely dihydro-β-apo-10′-carotenol |
| β-apo-13-carotenone | Rapid | Extensively degraded |
Research using Caco-2 cells helps to understand the initial processing of apocarotenals upon absorption and provides insights into their potential bioavailability and the forms in which they might be transported systemically. nih.govnih.govresearchgate.net
Human Bronchioepithelial Cells (BEAS-2B) for Gene Expression Studies
Human bronchioepithelial cells, specifically the BEAS-2B cell line, serve as an in vitro model to study the effects of compounds like this compound on respiratory epithelial cells. BEAS-2B cells are immortalized human bronchial epithelial cells widely used in toxicological testing, respiratory injury, wound healing, and tumor transformation studies. pri-cella.com They are also suitable for transfection experiments. pri-cella.com
Research using BEAS-2B cells has explored the impact of apocarotenals on retinoid signaling and gene expression. Studies have compared the effects of retinoids, beta-carotene (B85742), and apocarotenals on the regulation of retinoic acid (RA) target genes in BEAS-2B cells cultured to promote squamous differentiation. nih.gov Findings indicate that apocarotenals, similar to retinoids and beta-carotene, can upregulate known RA target genes. nih.gov However, beta-carotene and apocarotenals were observed to induce involucrin (B1238512) less strongly and did not induce muc5AC, a marker for mucous differentiation, in contrast to retinoids which transiently induced it. nih.gov These studies suggest that apocarotenals and beta-carotene can regulate gene expression in BEAS-2B cells independently of RA signaling. nih.gov
The culture conditions of BEAS-2B cells, particularly the presence or absence of serum, can significantly impact their morphology and functionality, including gene expression profiles. pri-cella.com Whole-genome gene expression comparisons of BEAS-2B cells cultured with or without Fetal Bovine Serum (FBS) have revealed significant alterations in various biological pathways. pri-cella.com
Other Cell Lines for Biological Activity Assessment
Beyond BEAS-2B cells, various other cell lines are utilized to assess the biological activity of this compound and related apocarotenoids. These in vitro models help in understanding the cellular mechanisms and effects of these compounds.
For instance, studies have shown that beta-apocarotenoids can inhibit the proliferation of breast tumor cells and human leukemia cell line HL-60. nih.gov These compounds have also been observed to upregulate the gene expression of adipocyte markers during the differentiation of 3T3-L1 cells. nih.gov
Intestinal cell lines, such as Caco-2, are used to investigate the metabolism and absorption of apocarotenals. smolecule.comnih.gov Studies with fully differentiated Caco-2 cells have shown rapid uptake of beta-apo-8'-carotenal, which is then extensively metabolized into compounds like beta-apo-8'-carotenoic acid and 5,6-epoxy-beta-apo-8'-carotenol. nih.gov Similarly, beta-apo-10'-carotenal is rapidly taken up and converted into metabolites. nih.gov These findings suggest that dietary beta-apocarotenals undergo extensive metabolism in intestinal cells. nih.gov
Other research has explored the effects of apocarotenoids on nuclear receptors. Studies using monkey kidney fibroblast cells (CV-1) transfected with retinoic acid receptors (RARs) have investigated the ability of various apocarotenals and apocarotenoic acids to stimulate transcription by activating RARα and RARβ. nih.gov However, results indicated that the tested apocarotenoids did not show significant transactivation activity for these RARs compared to all-trans retinoic acid. nih.gov This suggests that the biological effects of these apocarotenoids may occur through mechanisms other than RAR activation. nih.gov
Furthermore, cell culture studies have indicated that beta-carotene-derived apocarotenoid signaling molecules can modulate the activities of nuclear receptors that regulate aspects of adipocyte physiology. plos.orgnih.gov
Animal Models for In Vivo Studies
Animal models are crucial for studying the in vivo effects, metabolism, and physiological roles of this compound. These studies provide insights that cannot be obtained from in vitro experiments alone.
Mouse models are frequently used to investigate the metabolism of carotenoids and apocarotenoids, including the role of enzymes like BCO1 and BCO2 in their cleavage. plos.orgnih.govnih.gov Studies using knockout mouse models, such as those lacking BCMO1 (Bcmo1-/-), have helped to dissect the roles of these enzymes in processing carotenoids like 9-cis-beta,beta-carotene. nih.gov These studies have shown that BCO2 can cleave 9-cis-beta,beta-carotene to produce all-trans-beta-10'-apocarotenal, which can be further metabolized by BCMO1. nih.gov Experiments in these models provide in vivo evidence that both carotenoid oxygenases contribute to the metabolism of certain carotenoids, leading to the formation of apocarotenals. nih.gov
Animal models have also been used to study the impact of carotenoid accumulation on gene expression and metabolic pathways in tissues like the liver and adipose tissue. plos.orgnih.govnih.gov For example, a mouse model lacking enzymes responsible for carotenoid catabolism and apocarotenoid production, fed on a beta-carotene-enriched diet, showed changes in the expression levels of genes in pathways related to energy metabolism in the liver, as assessed by microarray analysis. nih.gov In another study using wild-type and Bcmo1-/- mice, beta-carotene supplementation reduced body adiposity in wild-type mice, an effect associated with decreased expression of PPARγ target genes in inguinal white adipose tissue, which was not observed in Bcmo1-/- mice despite the production of beta-10'-apocarotenol. plos.orgnih.gov This highlights the importance of BCMO1-mediated retinoid production for this effect. plos.orgnih.gov
Other animal studies have explored the potential effects of apocarotenoids on specific conditions or pathways. For instance, studies in rats have indicated that beta-apo-8'-carotenal can induce DNA damage and the expression of cytochrome P450 1A2 (CYP1A2). nih.gov
Omics Approaches (Transcriptomics, Metabolomics)
Omics approaches, particularly transcriptomics and metabolomics, are powerful tools for comprehensive analysis of the molecular changes induced by or related to this compound. These methodologies allow for the global profiling of gene expression and metabolite levels, providing a broader understanding of the biological impact of this compound.
Integrated transcriptomics and metabolomics analyses are frequently used to study carotenoid metabolism and accumulation in various organisms, including plants and animals. europa.eucreative-proteomics.comnih.govnih.govresearchgate.netfrontiersin.org These approaches help identify key genes and metabolic pathways involved in the biosynthesis, degradation, and effects of carotenoids and apocarotenoids. europa.eunih.govnih.govresearchgate.netfrontiersin.org
Microarray Analysis for Gene Expression Profiling
Microarray analysis is a technique used for high-throughput gene expression profiling, allowing researchers to measure the expression levels of thousands of genes simultaneously. nih.govpublicationslist.orggoogle.com This method has been applied in studies investigating the effects of this compound and related compounds on gene expression.
In the context of this compound research, microarray analysis has been used to assess global gene expression profiles in cell lines like BEAS-2B exposed to apocarotenals or beta-carotene. nih.gov These studies have helped identify the spectrum of genes regulated by these compounds. nih.gov
Microarray analysis has also been employed in animal studies to understand the impact of carotenoid accumulation on gene expression in specific tissues. plos.orgnih.govnih.gov For example, genome-wide microarray analysis of inguinal white adipose tissue in mice supplemented with beta-carotene revealed changes in the expression of genes, including a decrease in PPARγ and RXRα mRNA levels in wild-type mice, which was not observed in Bcmo1-/- mice. plos.orgnih.gov This indicates that microarray analysis can help identify genes and pathways affected by apocarotenoids or their precursors in vivo. plos.orgnih.gov
Another study using microarray analysis on human pancreatic cancer cell lines (BXPC-3 and Capan-2) treated with the apo-carotenoid crocin (B39872), a derivative structurally related to this compound, found modulation of genes involved in cell-cycle signaling and apoptosis. publicationslist.org
RNA Sequencing (RNA-seq) for Transcriptomic Responses
RNA sequencing (RNA-seq) is a next-generation sequencing technology that provides a more comprehensive and detailed analysis of the transcriptome compared to microarrays. europa.eufrontiersin.orgresearchgate.netnih.govresearchgate.net It allows for the quantification of gene expression levels, identification of novel transcripts, and analysis of alternative splicing. frontiersin.org
RNA-seq has been increasingly utilized in studies related to carotenoids and apocarotenals, particularly for understanding the genetic basis of their biosynthesis, accumulation, and biological effects. europa.eunih.govnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net Integrated transcriptomics (using RNA-seq) and metabolomics approaches have been instrumental in elucidating the molecular mechanisms controlling carotenoid compositions and content in various plant tissues, where this compound is often detected as a metabolite. nih.govnih.govfrontiersin.org
For instance, RNA-seq analysis has been performed on tissues containing varying levels of carotenoids and apocarotenoids to identify differentially expressed genes associated with their formation. europa.eunih.govfrontiersin.orgresearchgate.net This approach has facilitated the identification of candidate genes, including biosynthetic and regulatory components, involved in apocarotenoid formation pathways. europa.eunih.govfrontiersin.orgresearchgate.net Studies in plants like sweetpotato and watermelon have used RNA-seq to correlate gene expression patterns with the accumulation of carotenoids and this compound during development. nih.govfrontiersin.orgresearchgate.net
RNA-seq has also been applied in studies investigating the transcriptomic responses to carotenoids and their degradation products in model organisms like Arabidopsis. nih.gov This has helped reveal feedback regulation on carotenogenic gene transcripts and suggested the involvement of specific apocarotenoid signaling molecules. nih.gov
Genetic Engineering and Synthetic Biology Approaches for Production
Genetic engineering and synthetic biology approaches are being explored for the production of carotenoids and apocarotenoids, including this compound, in various host organisms. These methods aim to create microbial cell factories or engineered plants that can efficiently synthesize these compounds. mdpi.comembopress.orgigem.wiki
The biosynthesis of apocarotenoids often involves carotenoid cleavage dioxygenases (CCDs). jst.go.jp Genetic engineering can be used to overexpress or modify these enzymes in host organisms to enhance the production of specific apocarotenals. mdpi.com For example, beta-carotene oxygenases (BCO1 and BCO2) are potential targets for enzyme engineering to improve the production of retinoids and derivatives like this compound in bacterial systems. mdpi.com
Synthetic biology offers tools to design and construct artificial metabolic pathways or optimize existing ones for the production of desired compounds. embopress.orgigem.wiki This involves assembling genetic parts, modules, and systems to create engineered biological systems with novel functions, such as the production of carotenoids and apocarotenoids. embopress.orgigem.wiki
Research in this area includes developing engineered cells for the industrial production of retinal and other vitamin A derivatives, with this compound being an intermediate or related compound in these pathways. mdpi.com Studies have explored the use of metabolically engineered Escherichia coli and Saccharomyces cerevisiae as host organisms for carotenoid and apocarotenoid production. mdpi.comembopress.org Synthetic biology approaches can be used to modulate the activity of enzymes in synthetic pathways, enabling in vivo control of substrate concentrations for enzymatic reactions involved in carotenoid biosynthesis and cleavage. embopress.org
While significant progress has been made in engineering organisms for the production of carotenoids like beta-carotene, the focus is expanding to include the production of apocarotenoids through similar synthetic biology strategies. mdpi.comembopress.orgigem.wiki This involves understanding the relevant enzymatic steps and pathway regulation to optimize the yield of specific this compound compounds.
Computational Modeling for Mechanistic Understanding
Computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been extensively applied to investigate the mechanisms involving this compound. These methods provide atomic-level insights that complement experimental studies, allowing researchers to probe reaction pathways, electronic structures, and interactions with other molecules, particularly proteins.
One key area where computational modeling has been instrumental is in elucidating the catalytic mechanisms of carotenoid cleavage dioxygenases (CCDs), the enzymes responsible for the formation of apocarotenoids like this compound. DFT studies have been used to investigate the reaction mechanism of apocarotenoid oxygenase (ACO), a type of CCD. These studies have provided insights into the reaction pathway, suggesting the involvement of intermediates such as a dioxetane, and have helped to hypothesize mechanisms for experimental testing escholarship.orgosti.govpnas.org. For instance, computational quantum chemistry has been applied to models of ACO in complex with apocarotenoid substrates to understand the oxygenolytic fission of alkene bonds catalyzed by these non-heme iron enzymes escholarship.org. These calculations have explored aspects like the rate-limiting step and the influence of active site residues on the reaction escholarship.org.
Molecular dynamics simulations have been employed to study the interaction of CCDs, such as β,β-carotene-15,15′-dioxygenase (BCO1) and β,β-carotene-9′,10′-dioxygenase (BCO2), with their substrates, including carotenoids that can be precursors to apocarotenals. These simulations help to understand the structural dynamics of the enzyme-ligand complexes, the positioning of the substrate within the active site, and the interaction energies involved mdpi.com. MD simulations can provide insights into the stability and interaction dynamics of these complexes, evaluating factors like the distance between the substrate and the catalytic center mdpi.combiorxiv.org. Homology modeling combined with MD simulations has been used to study the interaction of enzymes like citrus CCD4a and CCD4b with carotenoids, providing information on substrate specificity and estimated interaction strengths nih.gov.
Beyond enzymatic mechanisms, computational methods have also been used to investigate the electronic structure and excited-state dynamics of apocarotenals. Theoretical calculations, including DFT and semi-empirical methods like AM1, have been applied to understand the excited electronic states of apocarotenals, which is crucial for characterizing their role in light-harvesting and photoprotective processes acs.orgresearchgate.netescholarship.orgaip.org. These studies can predict the symmetry of the ground and excited states, the relative energy levels of different states, and the nature of electronic transitions acs.orgaip.org. Computational analysis has supported the understanding of phenomena like intramolecular charge transfer states in apocarotenals and their dependence on solvent polarity acs.orgaip.org. Calculations have also been used to predict changes in vibrational frequencies of specific bonds (like C=C and C=O) upon excitation, aiding in the assignment of experimental spectroscopic data escholarship.orgresearchgate.net.
Molecular docking studies, often coupled with MD simulations, have been utilized to predict the binding modes and affinities of this compound or related apocarotenoids with target proteins, such as nuclear receptors or enzymes involved in various biological pathways nih.govnih.gov. These in silico approaches can help identify potential interactions and provide insights into the molecular basis of observed biological effects nih.govnih.gov. For example, molecular modeling studies have suggested that certain apocarotenoids can interact with nuclear receptors like RXRα, making interactions similar to known antagonists nih.gov. Computational docking has also been explored for assessing the interaction of this compound with lipid carriers in the context of formulation studies mdpi.comresearchgate.net.
While specific detailed data tables derived solely from computational modeling studies focused only on this compound's mechanisms were not extensively available in the search results in a format readily extractable for a generic table, the studies highlight the types of data generated:
Energetic profiles of reaction pathways: DFT calculations can provide activation energies and reaction energies for different steps in enzymatic cleavage mechanisms escholarship.org.
Binding affinities and interaction energies: Molecular docking and MD simulations yield estimated binding free energies (ΔG) and analyze the types of interactions (hydrogen bonds, hydrophobic interactions) between this compound or its precursors/products and proteins mdpi.combiorxiv.orgnih.govnih.govmdpi.comresearchgate.net.
Electronic state energies and properties: DFT and other quantum chemistry methods calculate the energies of ground and excited electronic states, dipole moments, and transition dipole moments acs.orgescholarship.orgaip.org.
Vibrational frequencies: DFT calculations can predict the vibrational modes and frequencies of molecules in different electronic states escholarship.orgresearchgate.net.
Emerging Research Areas and Future Directions
Unidentified Apocarotenoid Signaling Molecules
The landscape of apocarotenoid signaling molecules is still being fully charted. While well-known examples like abscisic acid (ABA) and strigolactones (SLs) have established roles as phytohormones, research suggests the existence of novel and as yet unidentified apocarotenoid growth regulators and signaling molecules. frontiersin.orgresearchgate.net These molecules, derived from the oxidative cleavage of carotenoids, are increasingly recognized for their critical roles in plant development and stress responses. frontiersin.orgresearchgate.net For instance, studies indicate the presence of structurally unidentified linear cis-carotene-derived apocarotenoids that are thought to influence plastid biogenesis and leaf morphology. nih.gov The discovery of compounds like anchorene and zaxinone highlights the ongoing identification of new regulatory apocarotenoids. frontiersin.org Further research is needed to elucidate the structures and functions of these unidentified apocarotenoid signals. frontiersin.orgresearchgate.net
Detailed Elucidation of Metabolic Pathways and Regulatory Roles in Various Organisms
Understanding the intricate metabolic pathways governing apocarotenal (B190595) synthesis and degradation is a key area of ongoing research across diverse organisms. Apocarotenoids are formed through the oxidative cleavage of carotenoids, primarily catalyzed by carotenoid cleavage dioxygenases (CCDs) and sometimes through non-enzymatic oxidation by reactive oxygen species (ROS). frontiersin.orgresearchgate.net While the enzymatic mechanisms for some apocarotenoids, such as retinal and abscisic acid, are relatively well-understood, those for the majority remain unclear. acs.org
In plants, CCDs play a central role in producing apocarotenoids that function as hormones, signals, pigments, and volatiles. researchgate.netnih.gov The regulation of these cleavage genes and the formation of apocarotenoids are influenced by different developmental stages and environmental stresses, involving multiple levels of regulation including transcriptional, posttranscriptional, posttranslational, and epigenetic modifications. researchgate.net Recent studies have also uncovered CCD-independent biosynthetic pathways involving enzymes like lipoxygenases. frontiersin.org
In mammals, apocarotenoids are generated from dietary carotenoids through enzymatic cleavage, notably by β-carotene-15,15′-oxygenase (BCO1) and β-carotene-9′,10′-oxygenase (BCO2). nih.govresearchgate.net BCO1 primarily cleaves provitamin A carotenoids centrally to produce retinal, while BCO2 performs eccentric cleavage, yielding various apocarotenoids. nih.govnih.gov The exact mechanisms and enzymes responsible for the formation of many β-apocarotenoids in humans are not fully understood. nih.gov Research is ongoing to define how apocarotenoids from food are absorbed and metabolized in different tissues and to elucidate the biochemical mechanisms controlling apocarotenoid homeostasis. nih.govnih.gov
Microorganisms also synthesize carotenoids and apocarotenoids, and research is exploring their biosynthetic pathways and the CCDs involved, particularly in cyanobacteria. researchgate.netescholarship.org Understanding these diverse metabolic routes and their regulation in plants, animals, and microbes is crucial for comprehending the biological roles of apocarotenals and other apocarotenoids.
Mechanistic Understanding of this compound’s Biological Activities
A significant focus of current research is to gain a deeper mechanistic understanding of how this compound and other apocarotenoids exert their biological effects at the molecular level. While the biological functions and enzymatic mechanisms for some apocarotenoids are known, those for the majority are still unclear. acs.org
Apocarotenoids have been shown to influence a wide range of cellular metabolic and signaling pathways. nih.gov They appear to act, at least in part, through the modulation of ligand-activated nuclear receptors. acs.orgnih.gov For example, some β-apocarotenoids can function as antagonists of retinoid X receptor alpha (RXRα) and retinoid receptors (RARs), binding directly to their ligand-binding domains. nih.govnih.govnih.gov This interaction with nuclear receptors is not surprising given their structural similarity to vitamin A derivatives. nih.govresearchgate.net
Beyond nuclear receptors, literature suggests potential direct interactions of apocarotenoids with other critical intracellular molecules, such as DNA, DNA-protein complexes, or specific kinases. nih.gov This indicates that, similar to retinoids, extra-nuclear and non-transcriptional (non-genomic) effects may contribute to their biological functions. nih.gov
In plants, apocarotenoid signals derived from β-carotene, such as β-cyclocitral, have been shown to play key roles in acclimation to excessive light by triggering singlet oxygen-like signaling and promoting the detoxification of reactive carbonyl species. mdpi.com Their signaling networks can also involve crosstalk with other pathways like jasmonic acid and salicylic (B10762653) acid signaling. mdpi.com Research is also aimed at identifying the specific receptors for various apocarotenoid signals in plants and delineating their downstream signaling pathways. anr.fr
Interplay between Apocarotenals and Other Bioactive Compounds
The interaction between apocarotenals and other bioactive compounds is another important area of investigation. Apocarotenoids often exist in biological systems alongside their parent carotenoids and a variety of other phytochemicals. mdpi.com
Studies suggest that apocarotenoids can interact synergistically with other antioxidants, with mixtures of carotenoids often being more effective than single compounds. acs.org This highlights potential synergistic or antagonistic effects when apocarotenals are present with other antioxidant molecules.
Research on the interactions of apocarotenals with other compounds has also shed light on their metabolic pathways and effects on cellular functions. smolecule.com Dietary intake of apocarotenals can influence lipid transport proteins and modulate cellular responses in various tissues, suggesting a role in nutrient absorption and metabolism. smolecule.com
Furthermore, the structural similarity of β-apocarotenoids to retinoids raises questions about their potential to modulate retinoid metabolism and signaling. mdpi.com It is important to determine if β-apocarotenoids bind to retinoid-binding proteins that are crucial for retinoid transport and function. mdpi.com
Understanding the complex interplay between apocarotenals and other bioactive compounds, including other carotenoids, vitamins, and signaling molecules, is essential for a comprehensive understanding of their biological roles and potential health effects.
Development of Advanced Analytical Methods for Isomer Analysis
The accurate analysis of apocarotenals, particularly the differentiation and quantification of their various isomers, is critical for advancing research in this field. Apocarotenals can exist as different geometrical isomers (e.g., cis and trans forms), and these isomers may possess distinct biological activities.
Developing advanced analytical methods is crucial because natural sources and biological processes can yield complex mixtures of apocarotenoids and their isomers. Techniques such as ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) are being employed and optimized for the separation and identification of apocarotenoids and their isomers. biorxiv.orgnih.gov This includes optimizing chromatographic conditions, mobile phases, and gradients to achieve effective separation. biorxiv.org Mass spectrometry, particularly with fragmentation analysis, is vital for identifying different apocarotenoid isomers. biorxiv.org
Further advancements in analytical techniques are needed to improve the sensitivity, specificity, and throughput of this compound analysis, enabling researchers to accurately characterize the apocarotenoid profiles in various biological samples and understand the specific roles of individual isomers.
Optimization of Biotechnological Production for Specific Apocarotenals
Given the potential applications of specific apocarotenals in various industries, including food, flavors, fragrances, cosmetics, and pharmaceuticals, there is significant interest in optimizing their biotechnological production. researchgate.netresearchgate.netnih.gov Natural abundance of many apocarotenoids is often low, and their isolation from natural sources can be costly and time-consuming. ump.ac.ida-star.edu.sg Chemical synthesis can also be expensive due to structural complexity. a-star.edu.sg
Biotechnological approaches, particularly metabolic engineering and synthetic biology using fast-growing microorganisms like Saccharomyces cerevisiae and Escherichia coli, offer promising alternative routes for the efficient and sustainable production of specific apocarotenals. researchgate.netresearchgate.netnih.govump.ac.ida-star.edu.sg This involves engineering microbial hosts to express the necessary enzymes, such as CCDs, and manipulating metabolic pathways to enhance the yield of target apocarotenoids. researchgate.netnih.gov
Research in this area focuses on identifying new substrates, carotenoid cleavage enzymes, and biosynthetic pathways that can be leveraged for biotechnological production. researchgate.netnih.gov Efforts are also directed towards optimizing fermentation conditions and downstream processing for efficient recovery of the desired apocarotenals. nih.gov The goal is to develop scalable and economically viable processes for producing high-value apocarotenoids. ump.ac.ida-star.edu.sg
Role in Specific Health Conditions and Disease Prevention
Emerging research is actively exploring the potential roles of apocarotenals and other apocarotenoids in specific health conditions and disease prevention. A growing body of evidence suggests that these dietary-derived compounds can influence the development and progression of various diseases. nih.govresearchgate.netfrontiersin.org
Apocarotenoids have been implicated in influencing conditions such as cancer, cardiovascular diseases, metabolic syndrome, and neurodegenerative pathologies. nih.govfrontiersin.orgnih.gov They appear to exert their effects by regulating key cellular metabolic and signaling pathways, including lipid metabolism, IGF and SIRT-1 signaling, oxidative stress, and xenobiotic-metabolizing enzymes. nih.gov
Specific apocarotenoids have shown potential in various therapeutic applications. For example, bixin (B190684) and crocin (B39872) have been studied for their potential health benefits, partly due to their antioxidant and potential chemotherapeutic activities. nih.govresearchgate.netfrontiersin.org Saffron apocarotenoids, including crocins and picrocrocin, are particularly noted for their biological activities, such as antioxidant and anticancer effects. researchgate.netfrontiersin.org
While many studies show associations between diets rich in carotenoids and a decreased risk for chronic diseases, recent work suggests that the apocarotenoid metabolites resulting from carotenoid cleavage may be responsible for some of these observed bioactivities. researchgate.net Further research is needed to establish causal relationships and fully understand the underlying mechanisms by which apocarotenals influence specific health conditions and contribute to disease prevention. smolecule.com
Inflammation and Oxidative Stress
Studies suggest that this compound may possess antioxidant properties, potentially helping to scavenge free radicals and reduce oxidative stress linked to various chronic diseases. smolecule.com The presence of oxygen atoms in this compound's structure is thought to contribute to its antioxidant properties. casadesante.com By neutralizing harmful free radicals, this compound may protect cells from damage. casadesante.com Research indicates that this compound can inhibit lipid peroxidation, a process that damages cell membranes and contributes to conditions like atherosclerosis. casadesante.com
Inflammation and oxidative stress are closely linked, with reactive oxygen species (ROS) contributing to inflammation. publicationslist.org Carotenoids, in general, are known to protect against oxidative damage caused by ROS. taylorandfrancis.comfrontiersin.org Some research suggests that this compound may have anti-inflammatory properties, potentially inhibiting the production of pro-inflammatory molecules like cytokines and modulating immune responses. casadesante.com These effects could contribute to potential health benefits associated with its consumption. casadesante.com
However, it is also noted that oxidation products of carotenoids, including this compound, can induce oxidative stress and cause apoptosis in certain cell types, such as human retinal pigment epithelial cells. taylorandfrancis.comnih.gov This suggests a complex role for this compound and its metabolites in the balance between antioxidant and potential pro-oxidant effects, depending on the cellular environment and concentration.
Anti-cancer Properties and Cell Proliferation Modulation
Emerging research suggests that this compound may have anti-cancer properties. marketdataforecast.com In vitro studies have indicated that it may exhibit anti-proliferative and anti-invasive properties against certain cancer cell lines. smolecule.com Animal models have shown that this compound can inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death) in these cells. casadesante.com
Carotenoids, including this compound, and their metabolites may modulate molecular pathways involved in cell proliferation. researchgate.net This modulation can occur through actions on pathways such as Akt, tyrosine kinases, mitogen-activated protein kinase (MAP kinase), and growth factor signaling cascades. researchgate.net There is also evidence suggesting an involvement of carotenoids in regulating apoptosis by modulating the activation of the caspase cascade and the expression of proteins from the Bcl-2 family and transcription factors. researchgate.net
While the exact mechanisms by which this compound exerts potential anti-cancer effects are still being investigated, the observed anti-proliferative and pro-apoptotic activities in various studies highlight its potential in cancer research. smolecule.comcasadesante.comresearchgate.net
Here is a summary of some research findings related to this compound:
| Research Area | Observed Effect | Study Type | Source Type |
| Oxidative Stress | Potential to scavenge free radicals and reduce oxidative stress. | Studies suggest | General Research smolecule.com |
| Oxidative Stress | Inhibition of lipid peroxidation. | Studies show | Research casadesante.com |
| Inflammation | Potential anti-inflammatory properties, inhibiting pro-inflammatory molecules. | Limited research suggests | Research casadesante.com |
| Anti-cancer Properties | Potential anti-proliferative and anti-invasive properties. | In vitro studies | Research smolecule.com |
| Anti-cancer Properties | Inhibition of cancer cell growth and induction of apoptosis. | Animal models | Research casadesante.com |
| Cell Proliferation Modulation | Modulation of molecular pathways involved in cell proliferation and apoptosis. | Evidence suggests | Research researchgate.net |
Further research, including in vivo studies and clinical trials, is necessary to confirm these effects and fully understand the underlying mechanisms. smolecule.comcasadesante.com
Q & A
Q. What biochemical roles does apocarotenal play in cellular systems, and how can researchers experimentally validate its antioxidant activity?
this compound’s antioxidant properties are typically assessed using the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which quantifies free radical scavenging activity via absorbance measurements at 734 nm. Researchers should prepare this compound in solvents like DMSO or methanol (ensuring inert gas purging to prevent oxidation) and compare its activity against standard antioxidants like Trolox. Dose-response curves (e.g., 10–100 µM) are critical for determining IC50 values .
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
this compound is light- and oxygen-sensitive. For long-term stability (>4 years), store at -20°C in amber vials under nitrogen. For experimental use, prepare fresh stock solutions in DMSO, and avoid repeated freeze-thaw cycles. Solubility tests in chloroform or methanol are recommended to confirm homogeneity before assays .
Q. What enzymatic pathways are involved in this compound biosynthesis, and how can researchers model its metabolic regulation?
this compound is synthesized from β-carotene via β-carotene 9',10'-oxygenase 2 (BCO2). To study this pathway, researchers can use in vitro enzyme kinetics with purified BCO2 and monitor this compound production via HPLC or LC-MS. Genetic knockout models (e.g., BCO2-deficient cells) help validate specificity .
Advanced Research Questions
Q. How can contradictory findings about this compound’s genotoxic vs. antioxidant effects be reconciled in experimental design?
this compound exhibits concentration-dependent dual effects: antioxidant activity at high concentrations (100 µM) but genotoxicity (chromosomal aberrations) at lower doses (10 µM). Researchers must standardize cell lines (e.g., rat hepatocytes) and exposure durations. Parallel assays (e.g., comet assay for DNA damage and TEAC for antioxidant activity) under identical conditions are essential to contextualize results .
Q. What methodologies are optimal for quantifying this compound in complex biological matrices, such as plant tissues or food products?
Use HPLC-PDA or LC-MS/MS with C30 columns for isomer separation. For plant tissues (e.g., citrus peels), extract with hexane:acetone (7:3), centrifuge, and evaporate under nitrogen. Spike recovery experiments with internal standards (e.g., β-apo-8'-carotenal-d4) ensure accuracy .
Q. How can researchers design experiments to investigate this compound’s role in plant pigmentation, particularly in non-model species?
Transcriptomic profiling (RNA-seq) of carotenoid cleavage dioxygenase (CCD) genes, combined with metabolomic analysis of this compound and β-citraurin levels, can identify regulatory nodes. In Citrus species, CRISPR/Cas9 editing of CrCCD4b1 and HPLC quantification of this compound in peel extracts are effective .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in in vitro studies?
Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to model dose-response relationships. For genotoxicity data, apply ANOVA with post-hoc Tukey tests to compare aberration frequencies across concentrations. Report confidence intervals (95%) and effect sizes .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., antioxidant vs. pro-oxidant effects), conduct meta-analyses of solvent purity, cell viability controls, and assay interference (e.g., DMSO’s radical scavenging properties) .
- Reproducibility : Document solvent preparation protocols and instrument calibration steps (e.g., HPLC retention times) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
